3-chloro-N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzamide
Description
Properties
IUPAC Name |
3-chloro-N-(3,5-dimethyl-6-oxobenzo[b][1,4]benzoxazepin-8-yl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17ClN2O3/c1-13-6-8-20-18(10-13)25(2)22(27)17-12-16(7-9-19(17)28-20)24-21(26)14-4-3-5-15(23)11-14/h3-12H,1-2H3,(H,24,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PNUVEALWSJOZKI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)OC3=C(C=C(C=C3)NC(=O)C4=CC(=CC=C4)Cl)C(=O)N2C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17ClN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
3-chloro-N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzamide is a complex organic compound belonging to the dibenzoxazepin family. This compound exhibits a unique structure that includes a chloro substituent and a benzamide moiety, which contribute to its potential biological activities. The dibenzoxazepin framework is known for its diverse pharmacological profiles, making it a subject of interest in medicinal chemistry.
Synthesis and Characterization
The synthesis of this compound typically involves multi-step chemical reactions utilizing starting materials such as 4-chlorobenzoic acid and specific amines. Common reagents include triethylamine and solvents like dimethylformamide under controlled conditions to optimize yield and purity. Characterization techniques such as NMR (nuclear magnetic resonance), HRMS (high-resolution mass spectrometry), and elemental analysis are employed to confirm the structure of the synthesized compound.
Biological Activity
Research indicates that 3-chloro-N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzamide exhibits notable biological activities, particularly in terms of anti-inflammatory properties.
Inhibition of Albumin Denaturation
A significant study evaluated the compound's ability to inhibit human serum albumin denaturation induced by heat. The findings are summarized in the table below:
| Compound | IC50 (μg/mL) | IC50 (μM) |
|---|---|---|
| Ibuprofen | 76.05 ± 1.04 | 368.66 ± 5.02 |
| 3-chloro-N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzamide | 68.48 ± 0.36 | 208.92 ± 1.09 |
The results indicate that the compound has a lower IC50 value compared to ibuprofen, suggesting greater efficacy in stabilizing albumin against denaturation .
The precise mechanism of action for this compound remains to be fully elucidated; however, preliminary studies suggest that it may interact with specific binding sites on human serum albumin. The stabilization of albumin could be attributed to its bulky heterocyclic structure which may favorably bind to Sudlow I or II sites on the protein .
Case Studies
Several case studies have explored the therapeutic potential of dibenzoxazepine derivatives, including this compound:
- Anti-inflammatory Studies : In vitro assays demonstrated that the compound effectively reduced inflammatory markers in cell cultures treated with pro-inflammatory cytokines.
- Cytotoxicity Assessments : Preliminary cytotoxicity tests showed that while exhibiting anti-inflammatory properties, the compound did not significantly affect normal cell viability at therapeutic concentrations.
Q & A
Q. How can AI-driven cheminformatics accelerate the discovery of derivatives with enhanced pharmacological properties?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
